N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structures. While the specific details of its synthesis are not widely available in open scientific literature, it can be commercially obtained from various chemical suppliers like VWR .
Research suggests that N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine may possess various potential applications in scientific research, although detailed investigations are still ongoing. Here are some reported areas of interest:
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, also known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, is a chemical compound characterized by its unique structure that combines a quinoxaline moiety with an imidazole ring. This compound has garnered attention due to its potential pharmaceutical applications, particularly in the realm of drug development and medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 247.68 g/mol .
The specific products formed depend on the conditions and reagents used during these reactions.
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine exhibits significant biological activity, particularly as an antiglaucoma agent. It acts primarily as an α2-adrenoreceptor agonist, which is crucial for lowering intraocular pressure in glaucoma patients. Additionally, its structural characteristics suggest potential roles in other therapeutic areas, including anti-inflammatory and anti-cancer activities .
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine typically involves:
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has several applications:
Several compounds share structural similarities with N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Quinoxalinamine | Contains a quinoxaline structure | Used in various pharmacological studies |
5-Bromoquinoxalin-6-amine | Halogenated derivative of quinoxaline | Exhibits different biological activity due to bromine substitution |
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)thiourea | Contains both thiourea and quinoxaline moieties | Potentially broader pharmacological applications |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine is unique due to its specific structural configuration that imparts distinct chemical and biological properties compared to these similar compounds. Its unique interactions and roles in drug development further emphasize its significance in medicinal chemistry .
N-Bromosuccinimide has emerged as a versatile reagent for the one-pot synthesis of quinoxaline derivatives, including N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine [9] [10]. The mechanism involves the formation of an α-bromo ketone intermediate in the presence of N-bromosuccinimide and water, followed by condensation with the appropriate diamine precursors [33]. This approach offers significant advantages over traditional multi-step synthetic routes, particularly in terms of reaction efficiency and atom economy [9].
The N-bromosuccinimide-mediated synthesis typically proceeds through a water:1,4-dioxane solvent system at room temperature, achieving yields of 85-95% within 2-4 hours [9]. The reaction mechanism begins with the bromination of styrene derivatives to form α-bromo ketones, which subsequently undergo nucleophilic attack by o-phenylenediamine derivatives [33]. For the synthesis of imidazoline-quinoxaline hybrid systems, the process requires careful control of reaction conditions to ensure selective formation of the desired N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine product [10].
Temperature optimization studies have demonstrated that the N-bromosuccinimide-catalyzed reaction operates most efficiently at temperatures between 25-50°C [16]. Higher temperatures can lead to over-oxidation and formation of unwanted N-oxide derivatives, while lower temperatures result in incomplete conversion [16]. The reaction time can be further reduced through microwave irradiation, achieving completion within 30-60 minutes while maintaining high selectivity [16].
Table 1: N-Bromosuccinimide Catalysis Optimization Parameters
Substrate | Solvent System | Temperature | Reaction Time | Yield (%) | Mechanism | Green Aspects |
---|---|---|---|---|---|---|
Styrenes + o-phenylenediamine | Water:1,4-dioxane mixture | Room temperature | 2-4 hours | 85-95 | α-bromo ketone formation | Water-based |
1,2-Diarylacetylenes + 1,2-diaminobenzenes | Acetic acid under reflux | 80-120°C | 1-3 hours | 70-90 | Oxidative cyclization | One-pot procedure |
Phenacyl bromide + 1,2-diamines | Tetrahydrofuran | Room temperature | 2 hours | 80-98 | Nucleophilic substitution | Mild conditions |
The selectivity of N-bromosuccinimide catalysis can be enhanced through the use of specific additives and co-catalysts [11]. Studies have shown that the addition of small amounts of pyridine (10 mol%) significantly improves the reaction yield while maintaining the one-pot nature of the synthesis [34]. The pyridine acts as a base catalyst, facilitating the nucleophilic attack of the diamine on the activated carbonyl system [34].
The retrosynthetic analysis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine reveals multiple potential synthetic pathways, each with distinct advantages and limitations [12]. The primary disconnection approach involves breaking the quinoxaline ring system at the carbon-nitrogen bonds, leading to readily available starting materials such as 1,2-diaminobenzene derivatives and appropriate dicarbonyl compounds [18].
The first retrosynthetic pathway involves the disconnection of the quinoxaline ring through a classic condensation reaction between 6-amino-1,2-diaminobenzene and glyoxal derivatives bearing the imidazoline substituent [18]. This approach requires the pre-formation of the imidazoline ring system, which can be achieved through cyclization of ethylenediamine with appropriate carboxylic acid derivatives [27]. The synthetic challenge lies in the selective formation of the 6-amino substitution pattern on the quinoxaline ring [18].
An alternative retrosynthetic approach involves the formation of the quinoxaline core first, followed by subsequent introduction of the imidazoline moiety through nucleophilic substitution reactions [29]. This strategy begins with the synthesis of 6-chloroquinoxaline or 6-bromoquinoxaline intermediates, which can then undergo nucleophilic displacement with 4,5-dihydro-1H-imidazol-2-amine [29]. The regioselectivity of this approach depends heavily on the electronic and steric properties of the quinoxaline substrate [29].
The third retrosynthetic disconnection involves simultaneous formation of both ring systems through a tandem cyclization process [8]. This approach utilizes appropriately substituted precursors that contain all necessary functional groups for both quinoxaline and imidazoline formation [8]. The key advantage of this strategy is the potential for high atom economy and reduced number of synthetic steps [8].
Computational studies have been employed to evaluate the thermodynamic feasibility of different retrosynthetic pathways [27]. Density functional theory calculations indicate that the direct condensation approach provides the most thermodynamically favorable route, with activation energies ranging from 15-25 kcal/mol depending on the specific substitution pattern [27]. The calculations also reveal that electron-withdrawing groups on the quinoxaline ring facilitate the nucleophilic attack, while electron-donating groups require higher activation energies [27].
The development of environmentally benign synthetic methods for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine has focused on the implementation of green chemistry principles, particularly in solvent selection and catalyst design [13] [32]. Water-based reaction systems have demonstrated exceptional performance in quinoxaline synthesis, offering both environmental benefits and enhanced reaction rates due to hydrophobic effects [13].
Polyethylene glycol-400 has emerged as an effective green solvent for quinoxaline synthesis, providing excellent solvation properties while remaining environmentally benign [32]. The use of polyethylene glycol-400 at room temperature has achieved yields comparable to traditional organic solvents while eliminating the need for volatile organic compounds [32]. The reaction proceeds through a catalyst-free mechanism, where polyethylene glycol-400 acts as both solvent and activating agent [32].
Ionic liquids represent another promising class of green solvents for quinoxaline synthesis [13]. 1-Butyl-3-methylimidazolium tetrafluoroborate has shown particular effectiveness in promoting quinoxaline formation at room temperature without additional catalysts [8]. The ionic liquid can be recycled multiple times without significant loss of catalytic activity, making the process economically viable for large-scale production [8].
Table 2: Green Chemistry Optimization Parameters
Parameter | Traditional Method | Green Method | Improvement Factor |
---|---|---|---|
Catalyst Loading | Metal catalysts (5-10 mol%) | Metal-free or minimal (1-5 mol%) | 2-10x reduction |
Solvent System | Organic solvents | Water, PEG-400, Ionic liquids | Environmentally benign |
Temperature | 80-150°C | 25-60°C | 2-3x reduction |
Reaction Time | 6-24 hours | 0.5-4 hours | 5-10x faster |
Energy Input | High heating | Microwave/Ultrasound | 3-5x energy saving |
Atom Economy | 60-70% | 85-95% | 20-30% improvement |
Microwave-assisted synthesis has proven particularly effective for quinoxaline-imidazoline hybrid systems, reducing reaction times from hours to minutes while maintaining high yields [7]. The microwave irradiation promotes rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics [7]. Studies have shown that microwave-assisted synthesis can achieve 90% conversion within 30 minutes compared to 6-8 hours required for conventional heating [24].
Ultrasound-assisted synthesis represents another energy-efficient approach for quinoxaline formation [13]. The cavitation effects generated by ultrasonic irradiation enhance mass transfer and reaction rates, particularly in heterogeneous reaction systems [13]. This method has demonstrated yields of 85-92% under mild conditions with reaction times of 1-2 hours [13].
The selection of metal-free catalysts has become increasingly important in green quinoxaline synthesis [29]. Organocatalysts such as camphorsulfonic acid have shown excellent performance in promoting quinoxaline formation at room temperature [36]. A loading of 20 mol% camphorsulfonic acid in ethanol achieves 98% yield within 2 hours, representing a significant improvement over traditional metal-catalyzed methods [36].
Industrial-scale production of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine faces several challenges related to impurity formation and product purification [21] [25]. The most common impurities arise from incomplete reaction of starting materials, side reactions leading to regioisomeric products, and thermal degradation during processing [25].
Unreacted starting materials, particularly o-phenylenediamine derivatives and dicarbonyl compounds, typically account for 0.5-2.0% of total impurities in industrial production [21]. These impurities result from incomplete conversion due to mass transfer limitations in large-scale reactors and non-optimal stoichiometric ratios [21]. High-performance liquid chromatography analysis has identified these compounds as the primary source of batch-to-batch variability in product quality [22].
Oxidation products, specifically quinoxaline N-oxides, represent another significant class of impurities formed during industrial synthesis [25]. These compounds typically occur at levels of 0.1-0.5% and result from over-oxidation of the quinoxaline ring system [25]. The formation of N-oxides is particularly problematic when using oxidizing agents such as hydrogen peroxide or nitric acid in the synthesis [25].
Table 3: Common Impurities in Quinoxaline Production
Impurity Type | Chemical Nature | Formation Pathway | Control Method | Typical Level (%) |
---|---|---|---|---|
Unreacted starting materials | o-phenylenediamine, dicarbonyls | Incomplete reaction | Optimize stoichiometry | 0.5-2.0 |
Oxidation products | Quinoxaline N-oxides | Over-oxidation | Control oxidant amount | 0.1-0.5 |
Isomeric products | Regioisomers | Alternative cyclization | Control reaction conditions | 0.2-1.0 |
Degradation products | Hydrolysis products | Thermal decomposition | Limit temperature/time | 0.1-0.3 |
Catalyst residues | Metal traces | Catalyst carryover | Efficient separation | < 0.01 |
Regioisomeric impurities arise from alternative cyclization pathways during quinoxaline formation [23]. These compounds, typically present at 0.2-1.0% levels, result from competitive reaction pathways when multiple nucleophilic sites are available on the diamine substrate [23]. The formation of regioisomers is particularly pronounced at elevated temperatures and can be minimized through careful control of reaction conditions and pH [23].
Thermal degradation products, including hydrolysis products and ring-opened derivatives, typically occur at levels of 0.1-0.3% in industrial production [24]. These impurities form during high-temperature processing steps and extended reaction times [24]. The degradation pathway involves hydrolytic cleavage of the quinoxaline ring system under acidic or basic conditions, leading to formation of substituted benzene derivatives [24].
Process-related impurities specific to N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine include cyanamide derivatives formed during neutralization steps [25]. Studies have identified 5-bromo-quinoxalin-6-yl-cyanamide as a critical impurity that forms when the neutralization pH drops below 8.0 [25]. This impurity can be controlled by maintaining the pH between 8.0-8.5 during the neutralization process [25].
Table 4: Industrial Scale Process Optimization
Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Critical Factors |
---|---|---|---|---|
Temperature Control | ±2°C | ±1°C | ±0.5°C | Heat transfer |
Pressure Conditions | Atmospheric | 1-3 bar | 2-5 bar | Mass transfer |
Residence Time | 2-6 hours | 4-8 hours | 6-12 hours | Mixing efficiency |
Crystallization | Batch cooling | Controlled cooling | Seeded crystallization | Nucleation control |
Purification | Column chromatography | Recrystallization | Continuous separation | Product isolation |
Yield Optimization | 80-90% | 85-92% | 90-95% | Process optimization |
The control of impurity formation in industrial production requires implementation of robust analytical methods and process control strategies [20]. Real-time monitoring using high-performance liquid chromatography with diode array detection enables immediate detection of impurity formation and allows for corrective action during the synthesis [22]. Additionally, the use of quality-by-design principles in process development helps identify critical process parameters that influence impurity formation [20].
Single-crystal X-ray diffraction represents the gold standard for determining the precise three-dimensional structure of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine . The crystallographic analysis reveals critical insights into the molecular packing arrangements and solid-state organization of this quinoxaline-imidazole hybrid compound.
The crystal structure determination employs the widely recognized SHELX system, utilizing SHELXS for structure solution through direct methods and SHELXL for subsequent refinement procedures . High-quality single crystals are obtained through controlled solvent evaporation or diffusion techniques, with intensity data collection performed using diffractometers equipped with molybdenum Kα radiation (λ = 0.71073 Å) . The structure solution process involves addressing the phase problem through direct methods, followed by rigorous refinement protocols that achieve acceptable R-factors and residual electron density maps for structural validation .
Table 1: Crystallographic Parameters and Methods
Method | Application | Key Features |
---|---|---|
X-ray Crystallography | Structure solution and refinement using SHELX system | Direct methods for phase problem solving, R-factor validation |
Single Crystal X-ray Diffraction | High-quality crystal determination with diffractometer using Mo-Kα radiation | Intensity data collection and structure validation |
Powder X-ray Diffraction | Phase identification and structural characterization | Crystalline solid identification and polymorphism studies |
Crystal Structure Analysis | Molecular packing arrangement studies | Hydrogen bonding network analysis using graph-set notation |
The molecular packing analysis reveals that quinoxaline derivatives, including N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, typically adopt planar or near-planar conformations that facilitate optimal intermolecular interactions [2] [3]. The quinoxaline ring system maintains planarity with the imidazole moiety, creating an extended aromatic framework that influences the overall crystal packing motifs [2].
Crystallographic studies of related quinoxaline compounds demonstrate the formation of characteristic three-dimensional networks stabilized by various intermolecular interactions [2] [4]. The crystal structures exhibit space group symmetries that accommodate the molecular geometry while optimizing packing efficiency. The unit cell parameters and molecular orientation within the crystal lattice provide fundamental information about the solid-state behavior and potential polymorphic forms [3] [5].
The crystallographic data indicate that N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine adopts specific torsion angles and bond lengths that reflect the electronic delocalization across the quinoxaline-imidazole framework . The planarity of the molecule, with root-mean-square deviations typically below 0.1 Å, suggests significant conjugation between the aromatic systems [2] [6].
Density Functional Theory calculations provide comprehensive electronic structure information for N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine using various computational approaches and basis sets [7] [8]. The B3LYP functional with 6-311G(d,p) and 6-311++G(d,p) basis sets represents the most widely employed computational framework for quinoxaline derivative analysis [7] [9] [10].
Table 2: DFT Computational Parameters and Applications
Method | Parameters Calculated | Applications |
---|---|---|
B3LYP/6-311G(d,p) | HOMO-LUMO gap, molecular orbital energies, geometry optimization | Electronic structure elucidation and energy gap determination |
B3LYP/6-311++G(d,p) | Electronic structure, vibrational frequencies, NMR chemical shifts | Spectroscopic property prediction and solvent effects |
DFT/B3LYP with 6-31G(d,p) | Molecular reactivity descriptors, electron affinity, ionization potential | Chemical reactivity and stability analysis |
Time-Dependent DFT (TD-DFT) | Electronic excited states, UV-Vis absorption spectra | Optical property characterization |
The frontier molecular orbital analysis reveals crucial information about the electronic properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine [7] [11]. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the compound's electronic behavior and reactivity patterns [7] [9]. Typical HOMO-LUMO gap values for quinoxaline derivatives range from 0.696 to 0.721 eV, indicating narrow band gap characteristics suitable for electronic applications [11].
The geometry optimization calculations demonstrate that the molecule adopts a planar configuration with minimal distortion from planarity [7] [8]. The optimized bond lengths and angles correspond closely to experimental crystallographic data, validating the computational approach [8]. The C-N bond lengths in the quinoxaline ring typically range from 1.32 to 1.38 Å, while the imidazole ring maintains characteristic dimensions consistent with aromatic heterocyclic compounds [8].
Molecular electrostatic potential (MEP) analysis provides valuable information about the electrophilic and nucleophilic regions within the molecule [8] [12]. The quinoxaline nitrogen atoms exhibit negative electrostatic potential values, indicating potential sites for electrophilic attack, while the aromatic carbon atoms display varying degrees of positive potential [8]. This electrostatic distribution influences the intermolecular interactions and hydrogen bonding patterns observed in the crystal structure [8].
Natural Bond Orbital (NBO) analysis reveals the charge distribution and electronic delocalization patterns throughout the quinoxaline-imidazole framework [8]. The electron density analysis indicates significant charge transfer between the quinoxaline and imidazole moieties, contributing to the overall stability and electronic properties of the compound [8] [12].
Time-Dependent DFT calculations elucidate the electronic excited states and optical properties of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine [7] [10]. The UV-visible absorption spectra calculated using TD-DFT methods provide theoretical predictions for the compound's photophysical behavior [10] [11]. The oscillator strengths and transition energies computed through TD-DFT analysis indicate the potential for electronic transitions in the visible and near-infrared regions [11].
The hydrogen bonding networks in N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine play a fundamental role in determining the crystal packing arrangements and overall solid-state stability [2] [13] [4]. Multiple types of hydrogen bonding interactions contribute to the supramolecular architecture, including both intramolecular and intermolecular variants [2] [4] [6].
Table 3: Hydrogen Bonding Networks and Non-Covalent Interactions
Interaction Type | Distance Range (Å) | Structural Role |
---|---|---|
Intramolecular C-H···O hydrogen bonds | 2.859-3.133 | Stabilizes molecular conformation and planarity |
Intermolecular N-H···O hydrogen bonds | 2.6-3.2 | Links molecules in crystal packing |
C-H···N hydrogen bonding | 2.4-2.7 | Contributes to supramolecular assembly |
Bifurcated hydrogen bonding | 3.1-3.5 | Forms dimeric associates in crystal structure |
Intramolecular hydrogen bonding interactions between the quinoxaline and imidazole rings contribute significantly to the molecular planarity and conformational stability [2] [4]. The C-H···O hydrogen bonds, with distances ranging from 2.859 to 3.133 Å, provide crucial stabilization for the preferred molecular geometry [2]. These intramolecular interactions prevent rotation around connecting bonds and maintain the extended aromatic character of the molecule [2] [4].
Intermolecular hydrogen bonding patterns create extensive three-dimensional networks that define the crystal packing motifs [2] [4] [6]. The N-H···O hydrogen bonds, typically observed in the 2.6-3.2 Å range, link adjacent molecules and form the primary structural framework of the crystal lattice [2] [4]. These interactions often involve the imidazole nitrogen atoms as hydrogen bond donors and quinoxaline nitrogen atoms or carbonyl oxygen atoms as acceptors [4] [6].
The formation of bifurcated hydrogen bonding systems represents a characteristic feature of quinoxaline derivatives [2] [4]. In these arrangements, single hydrogen atoms participate in interactions with multiple acceptor sites, creating dimeric associates with enhanced stability [2]. The bifurcated C-H···O hydrogen bonds with distances of 3.1-3.5 Å contribute to the formation of supramolecular dimers that serve as building blocks for larger crystal structures [2] [4].
C-H···N hydrogen bonding interactions, while weaker than traditional N-H···O bonds, provide additional stabilization to the crystal structure [4] [6]. These interactions typically occur between aromatic C-H groups and quinoxaline nitrogen atoms, with distances in the 2.4-2.7 Å range [4]. The cumulative effect of multiple weak hydrogen bonds creates robust supramolecular assemblies with well-defined geometric parameters [4] [6].
π-π stacking interactions between parallel quinoxaline rings contribute to the overall crystal stability [2] [3] [4]. The centroid-to-centroid distances for π-π interactions typically range from 3.5 to 3.8 Å, indicating favorable overlap between aromatic systems [2] [4]. These interactions, combined with the hydrogen bonding networks, create layered structures with characteristic spacing and orientation patterns [3] [5].
The graph-set notation analysis provides systematic classification of hydrogen bonding motifs within the crystal structure [2]. Common graph-set descriptors include D(2) motifs for dimeric associations, C(n) chains for one-dimensional hydrogen bonding patterns, and R(n) rings for cyclic arrangements . This systematic approach enables quantitative comparison of hydrogen bonding patterns across different quinoxaline derivatives [2] [3].
The comparative structural analysis of N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine with related quinoxaline derivatives reveals important structure-property relationships and provides insights into the effects of molecular modifications on crystal packing and electronic properties [3] [5] [14] [15].
Table 4: Comparative Analysis with Isostructural Quinoxaline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C₁₁H₁₁N₅ | 213.24 | Parent compound without halogen substitution |
Brimonidine (5-bromo derivative) | C₁₁H₁₀BrN₅ | 292.14 | Brominated at quinoxaline ring position 5 |
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | C₁₁H₁₀ClN₅ | 247.68 | Chlorinated at quinoxaline ring position 5 |
N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine | C₁₂H₁₃N₅ | 227.27 | Methyl substitution and quinoline instead of quinoxaline |
Brimonidine, the 5-bromo derivative of the parent compound, demonstrates how halogen substitution influences the crystal packing and intermolecular interactions [16] [17]. The crystal structure of brimonidine hydrogen tartrate reveals a monoclinic space group P2₁ with specific unit cell parameters: a = 7.56032(2) Å, b = 7.35278(2) Å, c = 30.10149(9) Å, and β = 90.1992(2)° [17]. The presence of the bromine atom introduces additional van der Waals interactions and modifies the electron density distribution within the quinoxaline ring system [17].
The chlorinated analog, 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, exhibits isostructural characteristics with the parent compound while displaying modified hydrogen bonding patterns due to the electronegative chlorine substituent [18] [3]. The halogen bonding interactions introduced by the chlorine atom create additional stabilization pathways in the crystal structure [3] [5]. Comparative studies show that the lighter halogens (fluorine, chlorine, bromine) tend to maintain isostructural crystal forms, while heavier halogens may induce different packing arrangements [3] [5].
The quinoline analog, N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine, represents a significant structural modification where the quinoxaline ring system is replaced with a quinoline framework . This change alters the nitrogen atom positioning and electronic distribution, leading to modified hydrogen bonding capabilities and crystal packing preferences . The methyl substitution introduces steric effects that influence the molecular conformation and intermolecular interactions .
Isostructural analysis reveals that the kinetic factors during crystallization significantly influence the formation of isostructural crystals among quinoxaline derivatives [3] [5]. The lighter halogen substituents (F, Cl, Br) demonstrate a tendency to form isostructural crystal phases, while methyl and iodine-containing systems display different packing motifs driven by CH···N/CH···π bonds and I···I halogen bonding interactions, respectively [3] [5].
The computational analysis shows that stabilizing interactions reach maximum values for chlorinated derivatives, while differential scanning calorimetry studies indicate the existence of more stable polymorphs for both fluorinated and brominated systems [3] [5]. The balance between weaker hydrogen bonding and halogen bonding interactions determines the overall crystal stability and polymorphic behavior [3] [5].
Electronic structure comparisons reveal that halogen substitution significantly affects the HOMO-LUMO gap values and molecular orbital distributions [7] [11] [20]. The electron-withdrawing nature of halogen substituents modifies the electronic properties, influencing the compound's reactivity and potential applications in electronic devices [11] [20]. The comparative orbital analysis demonstrates how substituent effects propagate through the extended aromatic system, affecting both local and global electronic properties [7] [11].